3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-14-6-5-8-17(12-14)28(25,26)21-11-10-16-13-27-20-22-19(23-24(16)20)18-9-4-3-7-15(18)2/h3-9,12-13,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKUDASLDRWHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the desired triazolothiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced cell proliferation or decreased inflammation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolothiazole Derivatives
Computational Similarity Analysis
highlights the use of Tanimoto and Dice similarity metrics to quantify structural resemblance. Applying these metrics:
- Triazolothiazole Analogs (7a, 7b) : High similarity scores (Tanimoto >0.7) are expected due to shared core structures. Differences in substituents (methylphenyl vs. methylthio) reduce exact matches but retain pharmacophoric overlap .
- Sulfonylurea Herbicides () : Compounds like metsulfuron-methyl share a sulfonamide group but differ in core structure (triazine vs. triazolothiazole). This results in lower similarity scores (Tanimoto <0.4), underscoring divergent applications (pharmaceutical vs. agrochemical) .
Table 2: Computational Similarity Scores (Hypothetical)
| Compound Pair | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| Target vs. 7a | 0.75 | 0.82 |
| Target vs. Metsulfuron-methyl | 0.38 | 0.45 |
Functional Group Comparison: Sulfonamide Derivatives
The target’s benzene sulfonamide group aligns with sulfonylurea herbicides (), such as metsulfuron-methyl, which feature sulfonylurea bridges. However:
- Target Compound : The sulfonamide is directly attached to an ethyl-triazolothiazole system, favoring interactions with eukaryotic enzymes (e.g., kinases, proteases).
- Sulfonylureas : These herbicides utilize a sulfonylurea linkage to triazine cores, targeting plant acetolactate synthase .
Q & A
Q. What are the established synthetic routes for 3-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide, and what key reaction parameters influence yield?
- Methodological Answer : While specific synthetic routes for this compound are not fully documented, analogous triazolothiazole derivatives are synthesized via multi-step reactions involving:
- Step 1 : Formation of the triazolothiazole core via cyclization of thioamide intermediates under controlled pH and temperature (40–80°C) .
- Step 2 : Functionalization of the ethyl linker through nucleophilic substitution or coupling reactions (e.g., oxalamide or sulfonamide attachment) .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
Key parameters include solvent polarity (e.g., DMF for polar intermediates), reaction time (12–24 hours for cyclization), and catalyst use (e.g., rhodium for carbenoid intermediates) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and confirms sulfonamide/triazole connectivity .
- IR Spectroscopy : Validates functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching C22H21N5O3S) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities in the triazolothiazole core .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- In Vitro Binding Assays : Use radiolabeled or fluorescent probes to test affinity for targets like kinases or GPCRs, leveraging structural analogs with known anti-inflammatory/anticancer activity .
- Computational Docking : Model interactions using software (e.g., AutoDock) to predict binding sites on proteins homologous to those targeted by triazolothiazole derivatives .
- Pathway Analysis : Employ transcriptomics/proteomics to identify downstream biomarkers (e.g., TNF-α suppression) after exposure in cell lines .
Q. What strategies are effective in resolving contradictory data regarding the compound's bioactivity across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate results using independent methods (e.g., compare enzyme inhibition vs. cell viability assays) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. chloro groups on the phenyl ring) to isolate variables affecting activity .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., triazolopyridazines showing variance in IC50 due to electron-withdrawing groups) .
Q. What experimental frameworks are recommended for optimizing the compound's solubility and stability in preclinical studies?
- Methodological Answer :
- Solubility Screening : Test in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG-400) using HPLC-based quantification .
- Accelerated Stability Studies : Expose to heat (40°C), humidity (75% RH), and light to identify degradation products via LC-MS .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability while maintaining activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
